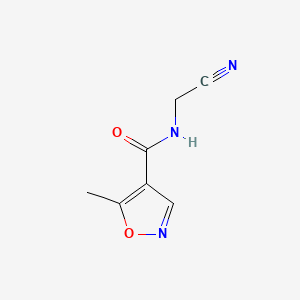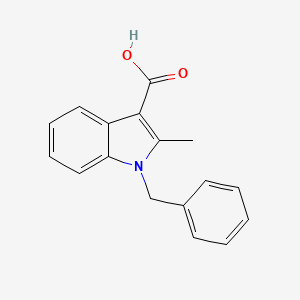
1-苄基-2-甲基-1H-吲哚-3-羧酸
概述
描述
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a benzyl group attached to the nitrogen atom, a methyl group at the second position, and a carboxylic acid group at the third position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
科学研究应用
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . For instance, some indole derivatives have been reported as inhibitors of the C-terminal domain of RNA polymerase II .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives are involved in the inhibition of certain enzymes, which can affect various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic potential .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, suggesting that they can have diverse molecular and cellular effects .
生化分析
Biochemical Properties
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid, have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound binds to the active sites of these enzymes, thereby preventing their normal function and leading to the inhibition of cancer cell growth. Additionally, 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways . This compound also affects gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. Furthermore, 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid influences cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can lead to enzyme inhibition or activation, depending on the target enzyme. For example, 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid has been shown to inhibit the activity of enzymes involved in the synthesis of nucleotides, thereby reducing the proliferation of cancer cells . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid can lead to sustained inhibition of cancer cell growth and induction of apoptosis . The compound’s effects may vary depending on the specific cell type and experimental conditions .
Dosage Effects in Animal Models
The effects of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that the compound exhibits a dose-dependent inhibition of tumor growth in animal models of cancer . At lower doses, 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid effectively inhibits tumor growth without causing significant toxicity . At higher doses, the compound may induce toxic effects, including liver and kidney damage . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions involve oxidation, reduction, and hydrolysis, while phase II reactions include conjugation with glucuronic acid, sulfate, or glutathione . These metabolic processes result in the formation of more water-soluble metabolites, which are then excreted from the body . The compound’s metabolism can also affect metabolic flux and the levels of certain metabolites in the body .
Transport and Distribution
The transport and distribution of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins and its ability to cross biological membranes .
Subcellular Localization
The subcellular localization of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various enzymes and signaling proteins, modulating their activity . In the nucleus, 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid can bind to transcription factors and other regulatory proteins, influencing gene expression . The compound’s subcellular localization is also regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst. For instance, the reaction of benzylhydrazine with 2-methyl-3-oxobutanoic acid under acidic conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the maximum conversion of starting materials to the desired product. Additionally, modern techniques such as microwave-assisted synthesis and palladium-catalyzed intramolecular oxidative coupling have been explored to enhance the efficiency and selectivity of the synthesis process .
化学反应分析
Types of Reactions
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
相似化合物的比较
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Benzyl-1H-indole-3-carboxylic acid: Lacks the methyl group at the second position.
2-Methyl-1H-indole-3-carboxylic acid: Lacks the benzyl group at the nitrogen atom.
1-Benzyl-2-methyl-1H-indole-3-carbaldehyde: Contains an aldehyde group instead of a carboxylic acid group.
The uniqueness of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-benzyl-2-methylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-16(17(19)20)14-9-5-6-10-15(14)18(12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHPBNUKSYOYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735686 | |
| Record name | 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885525-21-3 | |
| Record name | 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[Ala9]-Autocamtide 2](/img/structure/B576275.png)
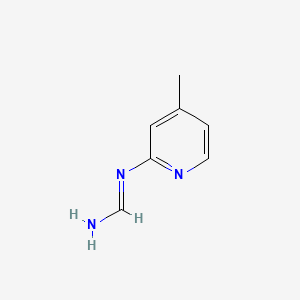

![Thiazolo[5,4-G]quinazoline](/img/structure/B576279.png)
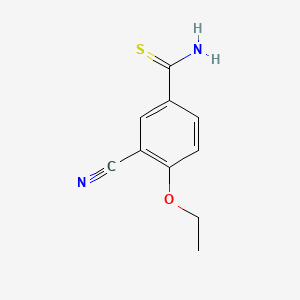
![6-Oxa-10-azatricyclo[6.2.1.04,9]undeca-2,4,8(11),9-tetraene](/img/structure/B576281.png)
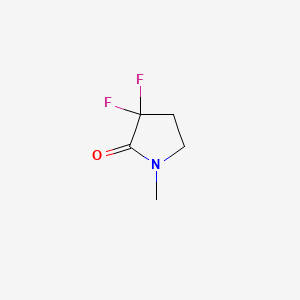
![tert-butyl N-[(2E,4E)-6-oxohexa-2,4-dienyl]carbamate](/img/structure/B576288.png)
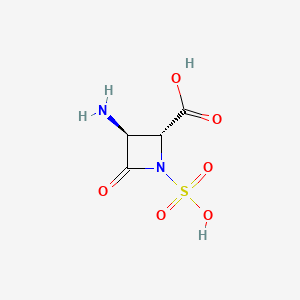
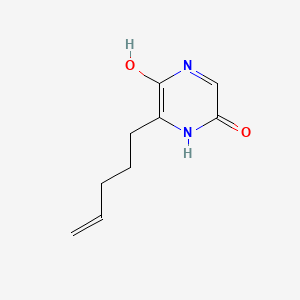
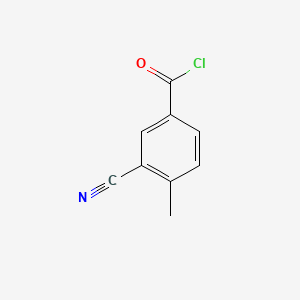
![5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B576295.png)
